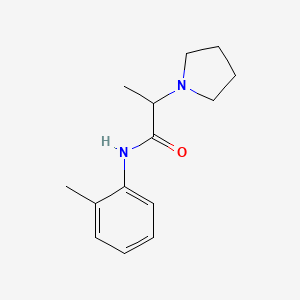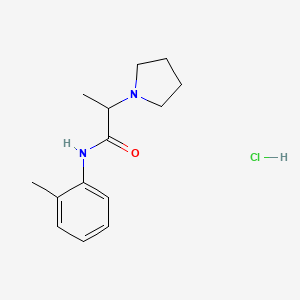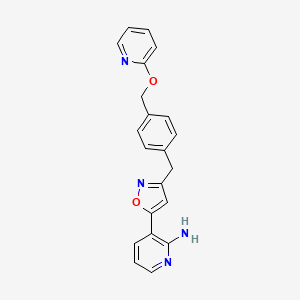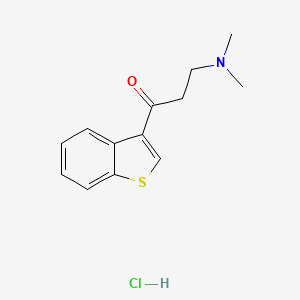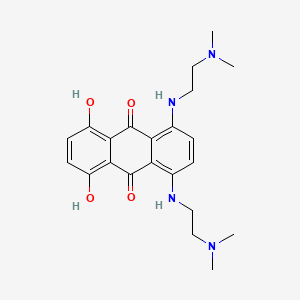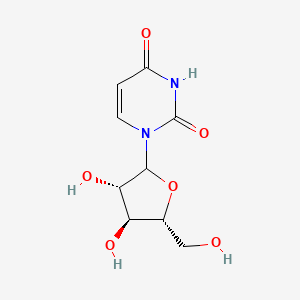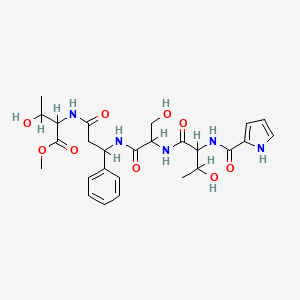
Asterinin E
Übersicht
Beschreibung
Asterinin E is a pentapeptide extracted from the roots of Aster tataricus . The amino acid analysis of Asterinin E revealed the presence of one equivalent L- serine, two equivalents L-allothreonine, one equivalent L-ß-phenylalanine, and one equivalent A pyrrolocarb- oxylic acid .
Synthesis Analysis
The total assignment of IH and 13C NMR chemical shifts were given on the basis of H, IH COSY and IH, 13C COSY, indicating Asterinin E as a pentapeptide . The sequence of amino acid residues, A Pro-L- allo-Thr-L-Ser-L-ßPhe-L-allo-ThrOMe, was deducted by the COLOC AND ROESY spectra .
Chemical Reactions Analysis
The IR spectrum showed the presence of hydroxyls, amides, and an ester carboxyl group . A series of fragment peaks at m/z: 468, 94, 367, 195, 282, 131, and 429 in the FAB-mass spectrum supported the sequence of amino acid residues .
Physical And Chemical Properties Analysis
Asterinin E has a chemical formula of C26H35N5O9, an exact mass of 561.2435, and a molecular weight of 561.59 . More detailed physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Identification and Structural Elucidation
- Asterinin E, a pentapeptide, was isolated from the roots of Aster tataricus L.f., and its structure was elucidated based on spectroscopic analysis, chemical, and enzymatic methods. This research contributes to the understanding of the chemical composition and potential bioactive compounds in Aster tataricus (Cheng et al., 1996).
Potential Skin Protective Functions
- Although not directly related to Asterinin E, research on Asterias pectinifera, a species of starfish, has demonstrated potential skin protective functions of compounds derived from it. These include antioxidant effects and anti-melanogenic effects, indicating a broader interest in compounds derived from similar species for dermatological applications (Oh et al., 2022).
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-2-[[3-[[3-hydroxy-2-[[3-hydroxy-2-(1H-pyrrole-2-carbonylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O9/c1-14(33)21(31-23(36)17-10-7-11-27-17)25(38)29-19(13-32)24(37)28-18(16-8-5-4-6-9-16)12-20(35)30-22(15(2)34)26(39)40-3/h4-11,14-15,18-19,21-22,27,32-34H,12-13H2,1-3H3,(H,28,37)(H,29,38)(H,30,35)(H,31,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCYMDBASVMOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC(=O)NC(C(C)O)C(=O)OC)C1=CC=CC=C1)NC(=O)C2=CC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938171 | |
| Record name | N-[1,3-Dihydroxy-1-({3-hydroxy-3-[(3-hydroxy-1-methoxy-1-oxobutan-2-yl)imino]-1-phenylpropyl}imino)propan-2-yl]-3-hydroxy-2-[(1H-pyrrole-2-carbonyl)amino]butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asterinin E | |
CAS RN |
172548-92-4 | |
| Record name | Asterinin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172548924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1,3-Dihydroxy-1-({3-hydroxy-3-[(3-hydroxy-1-methoxy-1-oxobutan-2-yl)imino]-1-phenylpropyl}imino)propan-2-yl]-3-hydroxy-2-[(1H-pyrrole-2-carbonyl)amino]butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



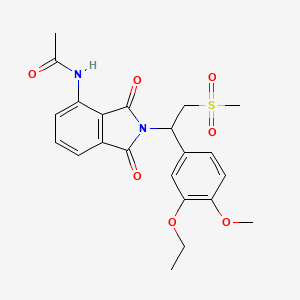
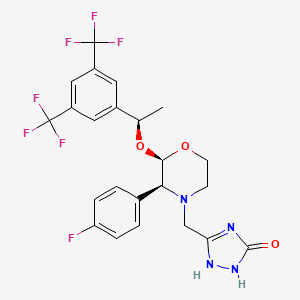
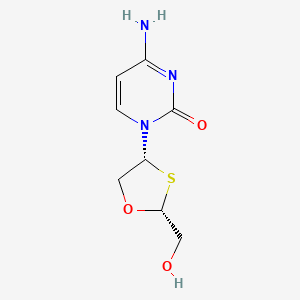
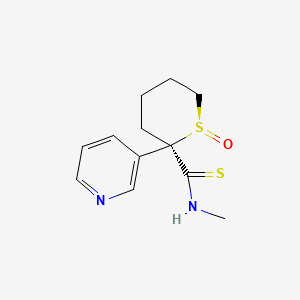
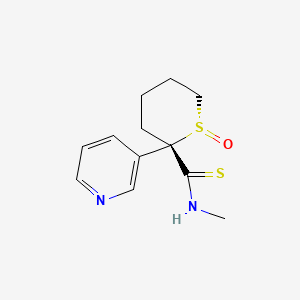
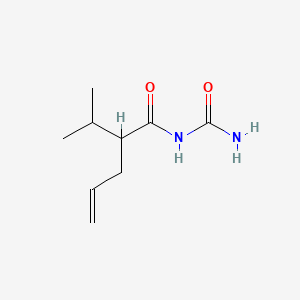
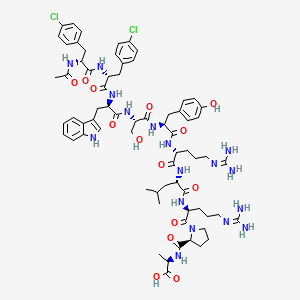
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1667576.png)
